Cmpd-A, also known by its chemical identifier 380607-77-2, is a compound primarily utilized in scientific research for its ability to modulate glutamate receptors, particularly the GluA2 receptor subtypes. This compound plays a significant role in the study of synaptic transmission and neurotransmission mechanisms, making it valuable in neuroscience and pharmacology. Its potential therapeutic applications include treating neurological disorders such as epilepsy and neurodegenerative diseases.
Cmpd-A is classified as a sulfonamide derivative, which is notable for the presence of sulfonamide bonds in its structure. It is synthesized through various chemical reactions that typically involve the reaction of phenyl compounds with sulfonyl chlorides in the presence of bases. The compound is sourced from chemical databases like PubChem, where it is cataloged with detailed molecular information .
The synthesis of Cmpd-A involves several key steps:
The molecular formula of Cmpd-A is . Its structure includes two sulfonamide groups attached to a carbon backbone that contains multiple functional groups, contributing to its biological activity.
This structural information aids in understanding its reactivity and interaction with biological targets.
Cmpd-A participates in various chemical reactions:
Cmpd-A primarily acts as a modulator of glutamate receptors. The mechanism involves:
Data from studies indicate that Cmpd-A exhibits significant biological activity related to its chemical properties, making it a candidate for further pharmacological exploration .
Cmpd-A has diverse applications across several scientific fields:
Cmpd-A (N-[7-Cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide) is a targeted antimitotic agent that inhibits the Centromere-Associated Protein E (CENP-E) motor domain. As a kinesin spindle protein essential for chromosome congression during mitosis, CENP-E represents a high-value oncology target. Cmpd-A belongs to a novel class of time-dependent ATP-competitive inhibitors that disrupt mitotic fidelity by preventing bipolar attachment of chromosomes to the spindle apparatus. This induces prolonged metaphase arrest and selective apoptosis in rapidly proliferating cancer cells. Its significance lies in addressing limitations of traditional antimitotics like taxanes and vinca alkaloids, which cause dose-limiting neurotoxicities due to non-specific microtubule targeting. By specifically inhibiting CENP-E's ATPase activity, Cmpd-A offers a mechanistically distinct approach to exploit the mitotic vulnerability of tumors [7] [9].
Cmpd-A emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing CENP-E inhibition. Initial high-throughput screening identified lead compounds with moderate CENP-E ATPase inhibitory activity (IC50 >1 µM). Medicinal chemistry optimization focused on three domains: the imidazopyridine scaffold (kinase affinity anchor), benzothiophene moiety (hydrophobic pocket binder), and dimethylaminoethyl linker (solubility enhancer). Introduction of a trifluoromethyl group at C6 and cyano substitution at C7 of the benzothiophene ring boosted potency 100-fold by enhancing hydrophobic interactions within the CENP-E binding pocket. The racemic compound (CAS#1446399-26-3) was first reported by Ohashi et al. in 2015, demonstrating in vitro IC50 values of 3-50 nM across various cancer cell lines. Enantiomeric separation yielded the biologically active (R)-enantiomer (CAS#1446399-79-6), though most preclinical studies utilize the racemate [9].
Table 1: Key Developmental Milestones of Cmpd-A
Year | Event | Significance |
---|---|---|
2015 | First synthesis & characterization | Identification of time-dependent CENP-E inhibition |
2015 | In vitro antitumor profiling | Broad activity in cancer cell lines (IC50: 3-50 nM) |
2015 | Mechanistic validation studies | Confirmed chromosome misalignment phenotype |
Cmpd-A (C30H27F4N5O4S; MW: 629.63 g/mol) is a synthetic organic molecule classified hierarchically as:
The structure integrates three pharmacophores:
Critical physicochemical properties include:
Table 2: Structural and Physicochemical Profile of Cmpd-A
Parameter | Value/Description |
---|---|
Molecular Formula | C30H27F4N5O4S |
Exact Mass | 629.1720 Da |
Elemental Analysis | C,57.23%; H,4.32%; F,12.07%; N,11.12%; O,10.16%; S,5.09% |
XLogP | 6.93 |
Topological Polar Surface Area | 69.93 Ų |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 1 |
Rotatable Bonds | 10 |
Lipinski's Rule Violations | 1 (MW>500) |
Cmpd-A exerts antitumor effects through three convergent mechanisms:
Preclinical studies demonstrate broad-spectrum activity against diverse malignancies, including:
Its therapeutic niche lies in overcoming resistance to antimicrotubule agents. Unlike paclitaxel, which arrests cells at prometaphase via tubulin stabilization, Cmpd-A allows microtubule-kinetochore attachments but prevents chromosome congression to the metaphase plate. This unique mechanism bypasses efflux-mediated resistance (e.g., P-glycoprotein overexpression) common with taxanes. Furthermore, Cmpd-A synergizes with immune checkpoint inhibitors by promoting immunogenic cell death through CRT exposure and ATP release [7] [9].
Table 3: Antiproliferative Activity of Cmpd-A in Cancer Models
Cancer Type | Cell Line | IC50 (nM) | Phenotypic Outcome |
---|---|---|---|
Colorectal Adenocarcinoma | HCT-116 | 5 | Chromosome scattering, mitotic exit failure |
Triple-Negative Breast Cancer | MDA-MB-468 | 7 | SAC hyperactivation, anaphase suppression |
Non-Small Cell Lung Cancer | A549 | 12 | Multipolar spindles, apoptosis post-mitotic slippage |
Future directions include nanoparticle formulations to overcome solubility limitations and biomarker development (e.g., CENP-E overexpression) to stratify responsive tumors. As mitotic kinesin inhibitors re-enter clinical trials with advanced pharmacodynamic monitoring, Cmpd-A provides a template for next-generation CENP-E therapeutics [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7